
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted methoxyphenyl ring, a furan ring, and a thioxo-imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then subjected to a series of reactions to introduce the furan and thioxo-imidazolidinone moieties. Key steps may include:
Halogenation: Introduction of the chloro group to the methoxyphenyl ring.
Cyclization: Formation of the imidazolidinone ring.
Condensation: Coupling of the furan ring with the imidazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
科学的研究の応用
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-oxo-imidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-imidazolidinone: Lacks the thioxo group.
Uniqueness
The presence of the thioxo group in 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming sulfur-containing derivatives. This distinguishes it from similar compounds and broadens its range of applications.
特性
分子式 |
C15H11ClN2O3S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22) |
InChIキー |
OBQRMOKADOPOKI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


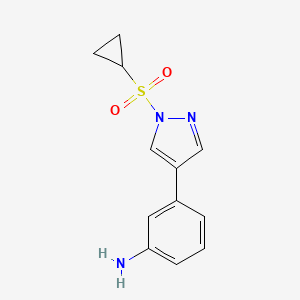
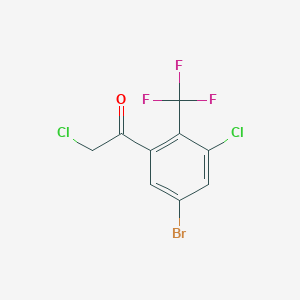
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
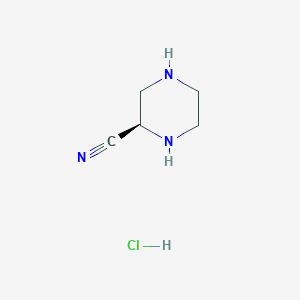
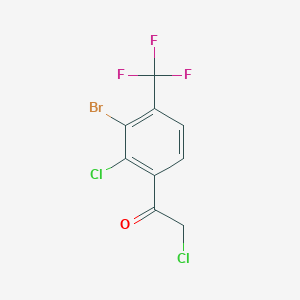
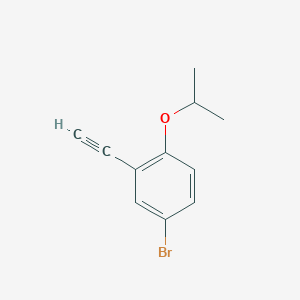

![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)

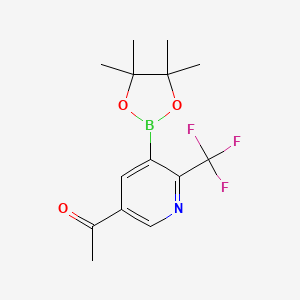
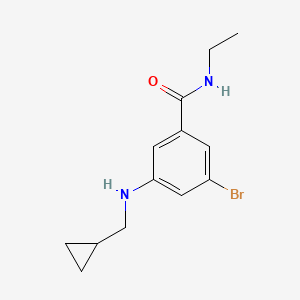

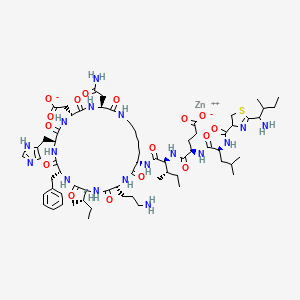
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
